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2-(5-Bromothiazol-2-yl)propanoicacid

Cat. No.: B13031212
M. Wt: 236.09 g/mol
InChI Key: QQPVUAIYGRRBEV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, has been a cornerstone of medicinal chemistry for decades. nih.gov Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. chemicalbook.comnih.gov The aromatic nature of the thiazole ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. nih.govthermofisher.com

Historically, the importance of the thiazole moiety was cemented by its presence in naturally occurring, life-saving molecules. A prime example is Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for carbohydrate metabolism. thermofisher.com Another critical example is the penicillin antibiotic family, where a saturated thiazole ring (thiazolidine) is a core structural component. thermofisher.com

Modern medicinal chemistry has seen the incorporation of the thiazole ring into a wide array of synthetic drugs with diverse therapeutic applications. These include anticancer agents like Dasatinib and Ixabepilone, the antiretroviral drug Ritonavir, and anti-inflammatory agents. nih.govthermofisher.com The structural versatility of the thiazole nucleus allows it to serve as a key pharmacophore, interacting with biological targets such as enzymes and receptors to elicit a therapeutic response. thermofisher.comgoogle.com Researchers continue to explore thiazole derivatives for novel activities, including antibacterial, antifungal, and antiviral properties. thermofisher.combldpharm.com

Importance of Propanoic Acid Moieties in Bioactive Chemical Entities

The propanoic acid moiety, a simple three-carbon carboxylic acid, is another structural feature of significant interest in the design of bioactive molecules. As a short-chain fatty acid (SCFA), propanoic acid itself plays a role in various physiological processes, notably within the gut microbiome where it is produced by bacterial fermentation of dietary fibers. chemicalbook.com In this context, it contributes to gut health, immune regulation, and can serve as an energy source. chemicalbook.com

In medicinal chemistry, the propanoic acid group is a key component of the "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Well-known examples include Ibuprofen and Naproxen. The carboxylic acid group in these molecules is crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. nih.gov

The inclusion of a propanoic acid tail on a heterocyclic scaffold can enhance a compound's pharmacokinetic properties, such as solubility, and provide a critical acidic handle for interacting with basic residues (like arginine or lysine) in enzyme active sites or receptor binding pockets. mdpi.com Its ability to act as a hydrogen bond donor and acceptor, coupled with its relatively small size, makes it a versatile functional group for modulating the biological activity and properties of a lead compound.

Structural Classification and Research Landscape of 2-(5-Bromothiazol-2-yl)propanoic acid and Related Thiazole-Carboxylic Acid Scaffolds

Direct academic research specifically detailing the synthesis and biological evaluation of 2-(5-Bromothiazol-2-yl)propanoic acid is limited in publicly accessible literature. However, the research landscape can be understood by examining its constituent parts and closely related structural analogs. The compound can be classified as a 2-substituted thiazole bearing a propanoic acid group at the 2-position and a bromine atom at the 5-position.

The research on related thiazole-carboxylic acid scaffolds is extensive. Studies often focus on how the substitution pattern on the thiazole ring and the nature of the linker to the carboxylic acid affect biological activity. For instance, research into 2-[4-(thiazol-2-yl)phenyl]propionic acids has identified potent inhibitors of cyclooxygenase, highlighting the anti-inflammatory potential of this class of compounds. nih.gov In these analogs, the placement of substituents on both the thiazole and phenyl rings was found to be critical for activity. nih.gov

Other related research has explored different isomers, such as 2-Bromothiazole-5-carboxylic acid and 5-Bromothiazole-2-carboxylic acid . google.comnih.gov These molecules, while lacking the propanoic acid's ethyl group, are valuable as synthetic intermediates for creating more complex derivatives. chemicalbook.com For example, the synthesis of 3-Bromoisothiazole-5-carboxylic acid has been reported with excellent yields, showcasing methods for creating halogenated heteroaromatic carboxylic acids.

Furthermore, investigations into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have identified promising scaffolds for the development of novel anticancer agents, demonstrating the utility of the thiazole-propanoic acid combination in oncology research. thermofisher.com The antibacterial potential of thiazole-containing acids has also been explored, with new derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid showing activity against Gram-positive bacteria.

While a dedicated body of work on 2-(5-Bromothiazol-2-yl)propanoic acid itself is not readily apparent, the collective research on these related structures underscores a strong and continued academic interest in the thiazole-carboxylic acid scaffold as a template for discovering new bioactive agents across various therapeutic areas.

Data on Related Thiazole-Carboxylic Acids

The following tables provide information on compounds structurally related to 2-(5-Bromothiazol-2-yl)propanoic acid, as direct data for the primary compound is not available in the cited literature.

Table 1: Physical and Chemical Properties of Related Isomers

Compound NameMolecular FormulaCAS NumberAppearanceAdditional Notes
2-Bromothiazole-5-carboxylic acidC₄H₂BrNO₂S54045-76-0White to pale cream powderA positional isomer of the carboxylic acid group. google.com
3-Bromoisothiazole-5-carboxylic acidC₄H₂BrNO₂SNot listedNot specifiedSynthesized in 95% yield via reaction of the corresponding carboxamide with NaNO₂ in TFA.

Table 2: Research Context of Related Thiazole-Propanoic Acid Derivatives

Compound SeriesTarget/ApplicationKey FindingsReference
2-[4-(Thiazol-2-yl)phenyl]propionic acid derivativesCyclooxygenase (COX) Inhibition / Anti-inflammatoryHalogen substitution on the phenyl ring and methyl groups on the thiazole ring were favorable for inhibitory activity. nih.gov
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesAnticancer (SIRT2 and EGFR targeting)Identified as promising scaffolds for lung cancer therapies with favorable toxicity profiles in non-cancerous cells. thermofisher.com
(2,4-Dioxothiazolidin-5-yl/ylidene)acetic acid derivativesAntibacterialShowed activity against Gram-positive bacterial strains, with some compounds having activity similar to or higher than reference drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2S B13031212 2-(5-Bromothiazol-2-yl)propanoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H6BrNO2S/c1-3(6(9)10)5-8-2-4(7)11-5/h2-3H,1H3,(H,9,10)

InChI Key

QQPVUAIYGRRBEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 2 5 Bromothiazol 2 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms in the structure of 2-(5-Bromothiazol-2-yl)propanoic acid. The spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to the different proton environments.

The proton on the thiazole (B1198619) ring (H-4) is expected to appear as a singlet in the aromatic region of the spectrum. The methine proton (CH) of the propanoic acid side chain would present as a quartet, being split by the three protons of the adjacent methyl group. Conversely, the methyl group (CH₃) protons would appear as a doublet, split by the single methine proton. The acidic proton of the carboxylic acid group (COOH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹H-NMR Data for 2-(5-Bromothiazol-2-yl)propanoic acid in DMSO-d₆:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.52br s1HCOOH
8.01s1HThiazole-H4
4.09q1HCH
1.54d3HCH₃

s = singlet, d = doublet, q = quartet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in 2-(5-Bromothiazol-2-yl)propanoic acid gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton.

The spectrum would show a signal for the carbonyl carbon (C=O) of the carboxylic acid at the downfield end of the spectrum. The carbons of the thiazole ring would appear in the aromatic region, with the carbon bearing the bromine atom (C-5) being significantly influenced by the halogen's electronic effects. The aliphatic carbons of the propanoic acid side chain, the methine (CH) and methyl (CH₃) carbons, would be found at the upfield end of the spectrum.

¹³C-NMR Data for 2-(5-Bromothiazol-2-yl)propanoic acid in DMSO-d₆:

Chemical Shift (δ) ppmAssignment
173.80COOH
172.93Thiazole-C2
143.14Thiazole-C4
119.50Thiazole-C5
40.52CH
17.51CH₃

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are employed to determine the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental in confirming the structural assignments for 2-(5-Bromothiazol-2-yl)propanoic acid.

A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the methine proton (CH) at ~4.09 ppm and the methyl protons (CH₃) at ~1.54 ppm, confirming the propanoic acid side chain's structure.

An HSQC experiment maps the correlations between protons and their directly attached carbons. For 2-(5-Bromothiazol-2-yl)propanoic acid, this would show correlations between the thiazole proton at ~8.01 ppm and the thiazole carbon at ~143.14 ppm, the methine proton at ~4.09 ppm and the methine carbon at ~40.52 ppm, and the methyl protons at ~1.54 ppm and the methyl carbon at ~17.51 ppm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For 2-(5-Bromothiazol-2-yl)propanoic acid, HRMS provides a measured mass that can be compared to the calculated theoretical mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The expected molecular formula is C₆H₆BrO₂S. HRMS analysis would confirm this by providing an accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻, consistent with this formula. For example, the calculated exact mass for C₆H₆BrNO₂S is approximately 250.9357.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(5-Bromothiazol-2-yl)propanoic acid would display characteristic absorption bands corresponding to its key functional groups.

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 700 cm⁻¹. Vibrations associated with the C=N and C-S bonds of the thiazole ring would also be present in the fingerprint region (approximately 1600-1400 cm⁻¹ and 800-600 cm⁻¹, respectively).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). The chromophoric system in 2-(5-Bromothiazol-2-yl)propanoic acid is primarily the brominated thiazole ring.

The thiazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the bromine atom and the carboxylic acid group as substituents on the thiazole ring can influence the position and intensity of the absorption maxima (λmax). Typically, substituted thiazoles show strong absorption bands in the UV region, often between 230 and 280 nm. A detailed UV-Vis spectrum would provide the specific λmax values and their corresponding molar absorptivities (ε), which are characteristic of the compound's electronic structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for 2-(5-Bromothiazol-2-yl)propanoic acid has not been reported in publicly available literature. However, the application of X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and understanding their three-dimensional arrangement in the solid state.

For a molecule like 2-(5-Bromothiazol-2-yl)propanoic acid, which possesses a chiral center at the alpha-carbon of the propanoic acid moiety, X-ray crystallography of a single enantiomer or a diastereomeric salt would unambiguously establish its (R) or (S) configuration. The analysis would involve crystallizing the compound and bombarding the crystal with X-rays. The resulting diffraction pattern is then used to construct a detailed three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of its constituent atoms.

Based on crystallographic data of related bromo-thiazole structures, certain structural features for 2-(5-Bromothiazol-2-yl)propanoic acid can be anticipated. nih.gov The thiazole ring is expected to be planar. The bond lengths and angles would be influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group. In the solid state, it is highly probable that the molecules would exhibit intermolecular hydrogen bonding, with the carboxylic acid groups forming dimers or extended networks. nih.govresearchgate.net These hydrogen bonds would be a dominant feature of the crystal packing.

Table 1: Predicted Crystallographic Parameters for 2-(5-Bromothiazol-2-yl)propanoic acid

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (for racemic mixture)
Key Hydrogen BondsO-H···O (Carboxylic acid dimer)
Dihedral AngleTorsion angle between the thiazole ring and the carboxylic acid group will be a key conformational feature.

Note: This data is predictive and based on the analysis of structurally similar compounds. Experimental verification is required.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the analysis and purification of pharmaceutical intermediates and active compounds like 2-(5-Bromothiazol-2-yl)propanoic acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-(5-Bromothiazol-2-yl)propanoic acid. A reversed-phase HPLC method would be the most common approach. nih.govresearchgate.net This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. acs.org Detection is commonly achieved using a UV detector, as the thiazole ring provides a suitable chromophore. researchgate.net

Table 2: Typical HPLC Method Parameters for Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient20-80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This method would be capable of separating the target compound from starting materials, by-products, and degradation products, allowing for accurate quantification of its purity.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm). A UPLC method for 2-(5-Bromothiazol-2-yl)propanoic acid would be similar in principle to an HPLC method but with adjusted parameters to take advantage of the smaller particle size.

Table 3: Representative UPLC Method Parameters

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient30-90% B over 3 minutes
Flow Rate0.5 mL/min
DetectionUV at 254 nm
Injection Volume2 µL

The increased efficiency of UPLC would be particularly beneficial for in-process controls during synthesis and for high-throughput screening applications. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org This hyphenated technique is exceptionally powerful for the characterization of 2-(5-Bromothiazol-2-yl)propanoic acid. Following chromatographic separation by either HPLC or UPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this compound, likely in negative ion mode to deprotonate the carboxylic acid. nih.gov

LC-MS provides not only the retention time of the compound but also its mass-to-charge ratio (m/z), which gives crucial information about its molecular weight and elemental composition. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the compound and its impurities. researchgate.net

Table 4: Projected LC-MS Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Monitored Ion (m/z)[M-H]⁻ for the parent compound
FragmentationCollision-Induced Dissociation (CID) for MS/MS

This technique is invaluable for impurity profiling, allowing for the identification and quantification of even trace-level impurities that may not be detectable by UV alone.

Structure Activity Relationship Sar Investigations of 2 5 Bromothiazol 2 Yl Propanoic Acid Analogues

Positional and Substituent Effects on the Thiazole (B1198619) Ring

The thiazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the biological activity of its derivatives. nih.govmdpi.comnih.gov

The presence and position of halogen substituents on the thiazole core or associated aromatic rings significantly modulate the molecule's electronic properties and its ability to interact with biological targets. Studies on related thiazole derivatives have consistently shown that electron-withdrawing groups, particularly halogens like bromine and chlorine, are often associated with enhanced biological activity. mdpi.com

Research on various thiazole-containing compounds has demonstrated that introducing a bromine or chlorine atom can increase cytotoxic and antimicrobial efficacy. mdpi.comnih.gov For instance, in one study, a p-bromo substituted bisthiazole derivative was identified as the most active compound against a rat glioma cell line. mdpi.com Similarly, the presence of chloro, bromo, or fluoro substituents has been shown to increase activity against vancomycin-intermediate Staphylococcus aureus (VISA). nih.gov The position of the halogen is also critical; studies on N-(4-(phenyl)thiazol-2-yl)benzamide analogues revealed that a chlorine substitution at the meta position of the phenyl ring resulted in superior antimigration activity compared to a substitution at the ortho position. acs.org This highlights the sensitivity of the target's binding pocket to the spatial arrangement of substituents. However, the benefit of halogenation is not always additive, as some studies have reported that double halogen substitution can lead to a decrease in activity compared to mono-halogenated analogues. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity of Thiazole Analogues
Compound ClassSubstitution PatternObserved Effect on ActivityReference
Bisthiazole Derivativespara-Bromo substitutionIncreased cytotoxic activity mdpi.com
Thiazole DerivativesChloro, Bromo, or Fluoro substitutionIncreased activity against VISA nih.gov
N-(4-(phenyl)thiazol-2-yl)benzamide Analoguesmeta-Chloro vs. ortho-Chlorometa substitution showed superior activity acs.org
General ThiazolesDouble halogen substitutionDecreased antibacterial activity nih.gov

Substituting the thiazole ring, typically at the 4-position, with various aromatic and heteroaromatic systems is a common strategy to explore and optimize biological activity. These substituents can influence the molecule's conformation, polarity, and potential for hydrogen bonding or pi-stacking interactions.

SAR studies have shown that both electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -NO₂) on a phenyl ring attached to the thiazole moiety can be beneficial for activity, suggesting that different targets may have different electronic requirements. nih.gov The introduction of other heterocyclic rings can also confer advantages. For example, replacing a phenyl ring with a 3-pyridyl moiety was found to improve inhibitory activity by 5- to 10-fold, an effect attributed to the formation of an additional hydrogen bond with the target receptor. nih.gov Likewise, pyridine-thiazole hybrids have demonstrated potent antiproliferative and anti-inflammatory activities. acs.orgnih.gov In some series, compounds containing heterocyclic rings showed enhanced inhibitory effects compared to those with simple aromatic substituents. acs.org

Table 2: Influence of Aromatic and Heteroaromatic Substituents on Activity
Core ScaffoldSubstituentEffect on ActivityReference
2,4-Disubstituted Thiazolepara-NO₂ or para-OMe on phenyl ringBeneficial for antimicrobial activity nih.gov
Pyrazole-Thiazole Hybrid3-Pyridyl moiety (vs. Phenyl)5-10 fold improvement in activity nih.gov
Hydrazide DerivativesHeterocyclic rings (e.g., furan, thiophene)Better anti-inflammatory inhibition than aromatic rings acs.org
Pyridine-Thiazole Hybrid4-Methyl-2-(pyridin-2-ylamino)-thiazoleHigh antiproliferative activity nih.gov

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain is another key pharmacophoric element, providing a crucial acidic handle for interaction with biological targets. Its length, branching, and derivatization are critical variables in SAR studies.

The length and branching of the alkyl chain connecting the carboxylic acid to the thiazole ring can significantly impact a compound's potency and pharmacokinetic properties. The two-carbon spacer of the propanoic acid moiety appears to be optimal in many cases. For instance, studies comparing the analgesic and anti-inflammatory activities of pyridazinone derivatives connected to either an acetic acid or a propanoic acid side chain found that the propanoic acid analogues generally exhibited stronger activity. orientjchem.org This suggests that the specific length and flexibility of the three-carbon chain are important for proper orientation within the target's binding site.

Branching on the alkyl chain, such as the introduction of a methyl group at the alpha-position (as in the core structure), also plays a significant role. Branching can influence the molecule's conformation and metabolic stability. acs.orgresearchgate.net In many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, this alpha-methyl group is essential for activity. humanjournals.com

Table 3: Effect of Alkyl Spacer Length on Biological Activity
Core ScaffoldSide ChainRelative Analgesic/Anti-inflammatory ActivityReference
5,6-diphenyl-3(2H)-pyridazinone-CH₂-COOH (Acetic acid)Active orientjchem.org
5,6-diphenyl-3(2H)-pyridazinone-CH₂-CH₂-COOH (Propionic acid)More potent activity orientjchem.org

Modification of the terminal carboxyl group into derivatives such as esters, amides, or hydrazides is a widely used strategy to alter a compound's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. This can lead to improved cell permeability and modified target interactions.

In several series of thiazole-based compounds, amide derivatives have shown potent biological activity. nih.govmdpi.com For pyrazole-thiazole inhibitors, ethyl amide derivatives were found to be twice as potent as the corresponding ethyl esters, indicating a preference for the amide linkage at the active site. nih.gov Hydrazide derivatives have also emerged as highly potent compounds; in one study of 1,3-thiazole analogues, a 1-acetylhydrazine derivative displayed the most potent antiproliferative activity against breast cancer cell lines. nih.gov A key structural insight is that for some carboxamide derivatives, retaining at least one hydrogen on the amide nitrogen is essential for activity, as its complete substitution can lead to a loss of potency. nih.gov

Table 4: Activity of Carboxyl Group Derivatives
Core ScaffoldDerivativeBiological Activity NotedReference
Pyrazole-ThiazoleEthyl Amide vs. Ethyl EsterAmide was 2x more potent nih.gov
1,3-Thiazole1-AcetylhydrazineMost potent antiproliferative in its series nih.gov
2-Phenyl-4-trifluoromethyl ThiazoleCarboxamidesPotent anticancer activity mdpi.com
Artemisinin-Thiazole HybridN,N-Diethyl CarboxamideActivity was lost (compared to N-H amides) nih.gov

Chiral Recognition and Stereochemical Preferences in Biological Interactions

The propanoic acid side chain attached at the 2-position of the thiazole ring creates a chiral center. For many biologically active molecules, stereochemistry is a critical factor, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other.

This principle is well-established for the broader class of arylpropionic acid NSAIDs, where the therapeutic anti-inflammatory activity is almost exclusively attributed to the (S)-enantiomer. orientjchem.orghumanjournals.com The (R)-enantiomer is often inactive or significantly less potent. This stereoselectivity has been observed in related heterocyclic propanoic acid derivatives as well. In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids, the (S)-configuration was found to be responsible for their excellent antibacterial activity. researchgate.net These findings strongly suggest that the biological activity of 2-(5-Bromothiazol-2-yl)propanoic acid would also be stereospecific, with one enantiomer likely being significantly more potent than the other.

Table 5: Stereochemical Preferences in Propanoic Acid Derivatives
Compound ClassEnantiomerObserved ActivityReference
Arylpropionic Acid NSAIDs(S)-enantiomerTherapeutically active (COX inhibition) orientjchem.orghumanjournals.com
(R)-enantiomerLargely inactive orientjchem.orghumanjournals.com
Chiral Benzo[d]oxazol-propanoic Acids(S)-enantiomerExcellent antibacterial activity researchgate.net
(R)-enantiomerLess active researchgate.net

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to understanding how the chemical structure of a compound influences its biological activity. scienceforecastoa.comnih.gov This methodology is pivotal in modern drug discovery, enabling the prediction of the therapeutic efficacy of novel molecules before their synthesis, thereby optimizing the selection of candidates for further experimental investigation. scienceforecastoa.comnih.gov For analogues of 2-(5-Bromothiazol-2-yl)propanoic acid, QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of these molecules and their observed biological effects.

The development of a QSAR model is an iterative process that involves several key stages. mdpi.com It begins with the selection of a series of structurally related compounds, known as a training set, for which the biological activity has been experimentally determined. mdpi.com For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. scienceforecastoa.com

In the context of thiazole derivatives, QSAR studies have been successfully applied to explore their potential as anti-inflammatory and anticancer agents. For instance, 2D-QSAR models for thiazole derivatives acting as 5-lipoxygenase (5-LOX) inhibitors have been developed using a machine learning approach. laccei.org These models, which achieved a good correlation coefficient, identified key molecular descriptors such as AATSC4c, AATSC7c, and GATS5s, which relate to the distribution of atomic charges and topological properties of the molecules. laccei.org

Similarly, 3D-QSAR studies on triazole-thiazole hybrids as selective cyclooxygenase-2 (COX-2) inhibitors have highlighted the importance of the three-dimensional arrangement of structural features. nih.govresearchgate.net These models have demonstrated that bulky substituents can enhance selective binding to the hydrophobic pocket of the COX-2 enzyme. nih.govresearchgate.net The insights gained from such computational models are instrumental in guiding the rational design of new analogues with improved potency and selectivity.

While specific QSAR models for 2-(5-Bromothiazol-2-yl)propanoic acid were not found in the reviewed literature, a study on the antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives provides a strong foundation for understanding the SAR of this class of compounds. mdpi.com The research revealed that modifications to both the phenyl ring attached to the thiazole and the propanoic acid side chain significantly impact their cytotoxicity against cancer cell lines. mdpi.com

The introduction of an oxime moiety (-C=NOH) to the acetyl group on the phenyl ring was found to dramatically increase antiproliferative activity. mdpi.com This suggests that the electronic and steric properties of this substituent play a crucial role in the compound's mechanism of action. Furthermore, the nature of the substituent on the 4-phenyl ring of the thiazole core also modulates activity, indicating that this part of the molecule is involved in key interactions with the biological target. mdpi.com

Based on these findings, a hypothetical QSAR model for this series of compounds would likely incorporate descriptors that capture the following features:

Electronic Descriptors: To quantify the effect of electron-withdrawing or electron-donating groups on the phenyl rings.

Steric Descriptors: To account for the size and shape of substituents, particularly at the oxime position and on the 4-phenyl ring.

Hydrophobicity Descriptors: To model the compounds' ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

The data from the study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can be used to construct illustrative data tables for a future QSAR analysis. The tables below summarize the structure of selected analogues and their corresponding antiproliferative activity, which would form the basis for developing a predictive QSAR model.

Table 1: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-R-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

Compound IDR GroupIC₅₀ (µM) in A549 cells
5 H> 100
6 4-Cl> 100
7 4-NO₂> 100

Data sourced from a study on the antiproliferative properties of novel thiazole derivatives. mdpi.com

Table 2: Influence of Oxime Formation on Antiproliferative Activity

Compound IDFunctional Group on AcetylphenylIC₅₀ (µM) in A549 cells
21 Hydroxyimino (-C=NOH)5.42
22 Hydroxyimino (-C=NOH) with 4-Cl on phenylthiazole2.47
25 Methoxyimino (-C=NOCH₃)16.5
26 Methoxyimino (-C=NOCH₃) with 4-Cl on phenylthiazole11.2

Data sourced from a study on the antiproliferative properties of novel thiazole derivatives. mdpi.com

These tables clearly demonstrate the significant enhancement of activity upon conversion of the acetyl group to an oxime, and the further potentiation by a chloro-substituent on the 4-phenyl ring of the thiazole. mdpi.com A robust QSAR model would aim to quantify these relationships, providing a predictive tool for the design of even more potent analogues of 2-(5-Bromothiazol-2-yl)propanoic acid for therapeutic applications.

Based on a comprehensive search of available scientific literature, there is no specific research data detailing the biological and pharmacological profiling of the compound 2-(5-Bromothiazol-2-yl)propanoic acid for the outlined applications.

Studies focusing on the in vitro antibacterial, antifungal, or anticancer efficacy of this particular molecule have not been identified in the public domain. Consequently, information regarding its specific activity, potential for microbial resistance, or mechanisms of cell death induction is not available.

While research exists for structurally related compounds, such as other thiazole derivatives or different propanoic acid compounds, the strict requirement to focus solely on "2-(5-Bromothiazol-2-yl)propanoic acid" prevents the inclusion of that data. The introduction of information from related but distinct molecules would violate the specific constraints of the request.

Therefore, the article focusing solely on the biological and pharmacological profile of "2-(5-Bromothiazol-2-yl)propanoic acid" as per the provided outline cannot be generated at this time due to the absence of specific scientific research on this compound.

Molecular Mechanism of Action and Ligand Target Interactions of 2 5 Bromothiazol 2 Yl Propanoic Acid

Investigation of Specific Molecular Targets (Enzymes, Receptors)

No specific molecular targets, such as enzymes or receptors, have been identified for 2-(5-Bromothiazol-2-yl)propanoic acid in the available literature. While studies on other thiazole-containing compounds show engagement with a variety of targets, including those involved in cancer and inflammation, this information is not directly applicable to the specified molecule.

Elucidation of Signaling Pathways Modulation

There is no available data detailing the modulation of any specific signaling pathways by 2-(5-Bromothiazol-2-yl)propanoic acid. Research on other novel thiazole (B1198619) derivatives has pointed towards the modulation of pathways such as those involving receptor tyrosine kinases or sirtuins in the context of cancer, but no such investigation has been published for the compound . nih.gov

Computational Molecular Modeling and Docking Studies

A search for computational studies involving 2-(5-Bromothiazol-2-yl)propanoic acid yielded no specific results. While molecular docking and modeling are common in the study of similar heterocyclic compounds to predict their interaction with biological targets, this particular molecule has not been the subject of such published research. nih.govresearchgate.netresearchgate.net

Without molecular docking studies, there are no predictions for the binding pockets or interaction motifs of 2-(5-Bromothiazol-2-yl)propanoic acid with any biological target.

No data on the ligand-protein binding affinities for 2-(5-Bromothiazol-2-yl)propanoic acid is available in the public scientific literature.

Molecular Dynamics Simulations for Conformational Changes and Binding Stability

In the absence of initial docking studies, more advanced computational analyses like molecular dynamics simulations to understand conformational changes and binding stability have not been performed or published for 2-(5-Bromothiazol-2-yl)propanoic acid.

In Vitro Mechanistic Assays (e.g., Enzyme Kinetics, Receptor Binding Assays)

No published in vitro mechanistic assays, such as enzyme kinetics or receptor binding assays, were found for 2-(5-Bromothiazol-2-yl)propanoic acid. Consequently, there is no empirical data to report on its direct biological activity at a molecular level.

Theoretical Chemistry and Computational Prediction for 2 5 Bromothiazol 2 Yl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By solving approximations of the Schrödinger equation, DFT can provide detailed insights into a molecule's geometry, stability, and reactivity. For 2-(5-Bromothiazol-2-yl)propanoic acid, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be performed to optimize the molecule's three-dimensional structure and compute its electronic properties.

The electronic properties of a molecule are fundamental to its chemical reactivity and interactions with biological targets. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) map is another crucial output. It illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of potential intermolecular interactions, such as hydrogen bonding, which are critical for a drug's binding to its target receptor. For 2-(5-Bromothiazol-2-yl)propanoic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole (B1198619) ring, indicating these as likely sites for electrophilic attack or hydrogen bond donation.

| Electrophilicity Index (ω) | 3.26 eV | Propensity to act as an electrophile. |

Quantum chemical calculations can also predict spectroscopic properties, which can be used to validate the structure of a synthesized compound. Theoretical vibrational frequencies (Infrared and Raman spectra) can be calculated and compared with experimental data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated to aid in the structural elucidation and characterization of 2-(5-Bromothiazol-2-yl)propanoic acid.

Hypothetical Predicted Spectroscopic Data

Spectroscopy Type Predicted Parameter Hypothetical Value/Range
Infrared (IR) C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹
O-H Stretch (Carboxylic Acid) ~3000-3300 cm⁻¹ (broad)
C-Br Stretch ~550-650 cm⁻¹
¹H NMR CH (propanoic acid) ~3.5-4.0 ppm
COOH ~10-12 ppm
Thiazole ring H ~7.5-8.0 ppm

| UV-Vis | λ_max (in Ethanol) | ~275 nm |

Chemoinformatics and Virtual Screening Applications

Chemoinformatics involves the use of computational methods to analyze large chemical datasets. For a novel compound, its properties can be compared against extensive libraries of known molecules to predict its potential biological activities or to identify it as a hit in a virtual screening campaign.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If a biological target were identified for 2-(5-Bromothiazol-2-yl)propanoic acid, its 3D structure (obtained from DFT optimization) could be used as a "query" to dock against the target's binding site. This process simulates the binding pose and estimates the binding affinity (e.g., in kcal/mol). Thiazole and thiazolecarboxylic acid derivatives have been identified through virtual screening as ligands for various targets, suggesting that this compound could be relevant in similar screening studies.

In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools use quantitative structure-property relationship (QSPR) models and data from known drugs to forecast these properties based solely on the molecule's structure.

These predictions help to identify potential liabilities early in the drug discovery process. For 2-(5-Bromothiazol-2-yl)propanoic acid, parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes would be estimated. Rules like Lipinski's Rule of Five are often applied as a first filter for "drug-likeness."

Hypothetical In Silico ADME & Drug-Likeness Predictions

Parameter Predicted Value Interpretation
Molecular Weight 252.1 g/mol Obeys Lipinski's Rule (<500)
logP (Lipophilicity) 2.1 Obeys Lipinski's Rule (<5)
Hydrogen Bond Donors 1 Obeys Lipinski's Rule (<5)
Hydrogen Bond Acceptors 3 Obeys Lipinski's Rule (<10)
Topological Polar Surface Area (TPSA) 77.8 Ų Suggests good oral bioavailability (<140 Ų)
Aqueous Solubility (logS) -3.5 Moderately soluble
Blood-Brain Barrier Permeation Low Unlikely to cross into the CNS
Human Intestinal Absorption High (>90%) Likely well-absorbed from the gut

| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions |

Future Research Directions and Unexplored Avenues for 2 5 Bromothiazol 2 Yl Propanoic Acid

Development of Advanced Synthetic Methodologies for Complex Analogues

The future development of 2-(5-bromothiazol-2-yl)propanoic acid as a lead compound hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Current synthetic strategies for thiazole (B1198619) derivatives often rely on established methods like the Hantzsch thiazole synthesis. researchgate.net However, to explore the full potential of this scaffold, more advanced and versatile synthetic methodologies are required.

Future research should focus on:

Late-Stage Functionalization: Developing methods for the selective functionalization of the thiazole core and the propanoic acid side chain at a late stage of the synthesis. This would allow for the rapid generation of diverse analogues from a common intermediate, which is more efficient than de novo synthesis for each new compound.

Novel Cyclization Strategies: Exploring new catalytic systems and reaction conditions for the formation of the thiazole ring. researchgate.net This could lead to the discovery of more efficient and environmentally friendly synthetic routes. For instance, the use of microwave-assisted organic synthesis or flow chemistry could accelerate the synthesis of a library of derivatives. rsc.org

Stereoselective Synthesis: The propanoic acid moiety introduces a chiral center. Future synthetic efforts should focus on developing stereoselective methods to obtain enantiomerically pure forms of 2-(5-bromothiazol-2-yl)propanoic acid and its analogues. This is crucial as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

Synthetic ApproachPotential AdvantagesRelevant Research Area
Late-Stage C-H FunctionalizationRapid diversification of analoguesOrganometallic Catalysis
Flow ChemistryImproved scalability and safetyProcess Chemistry
Asymmetric CatalysisAccess to enantiomerically pure compoundsStereoselective Synthesis

Multitargeting Approaches and Polypharmacology

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. nih.gov Thiazole-containing compounds have shown promise as scaffolds for the design of multi-target inhibitors. nih.gov For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as potential dual inhibitors of SIRT2 and EGFR, both of which are implicated in cancer. nih.gov

Future research on 2-(5-bromothiazol-2-yl)propanoic acid could explore:

Rational Design of Dual Inhibitors: Utilizing the 5-bromo and 2-propanoic acid substituents as handles for introducing pharmacophores that can interact with a second biological target. For example, the propanoic acid group could be modified to target a specific enzyme's active site, while the bromothiazole core could be elaborated to interact with an allosteric site or a different protein altogether.

Hybrid Molecule Synthesis: Creating hybrid molecules by combining the 2-(5-bromothiazol-2-yl)propanoic acid scaffold with other known pharmacologically active moieties. This approach has been successful in developing benzimidazole-thiazole hybrids with anticancer activity. nih.gov

Systems Biology Approaches: Employing computational and systems biology tools to predict potential off-target effects and to identify opportunities for beneficial polypharmacology. This can help in designing molecules with a desired multi-target profile while minimizing unwanted side effects.

Potential Target CombinationTherapeutic AreaRationale
Kinases and Epigenetic ModifiersCancerSynergistic effects in cancer cell growth inhibition. nih.gov
GPCRs and Ion ChannelsNeurological DisordersModulation of multiple signaling pathways in the CNS.
Enzymes in Different Metabolic PathwaysMetabolic DiseasesAddressing the multifactorial nature of diseases like diabetes. ijpsjournal.com

Application in Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting complex biological processes. The 2-(5-bromothiazol-2-yl)propanoic acid scaffold, with its reactive handles, is well-suited for the development of such probes.

Unexplored avenues include:

Affinity-Based Probes: Synthesizing derivatives of 2-(5-bromothiazol-2-yl)propanoic acid that incorporate a photo-activatable group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). Such probes could be used to identify the direct cellular targets of the compound through photo-affinity labeling and subsequent proteomic analysis.

Activity-Based Probes: Designing probes that covalently bind to the active site of a target enzyme in an activity-dependent manner. The propanoic acid moiety could be modified into a reactive "warhead" that specifically labels the target protein.

Fluorescent Probes: Attaching a fluorophore to the thiazole scaffold to create a fluorescent probe for imaging the compound's subcellular localization or for use in high-throughput screening assays. The development of mitochondria-targeted photosensitizers from benzoxazole-based complexes provides a precedent for this approach. acs.org

Challenges in Translational Research and Overcoming Limitations

The journey from a promising lead compound to a clinically approved drug is fraught with challenges. For 2-(5-bromothiazol-2-yl)propanoic acid and its future analogues, several hurdles will need to be overcome.

Key challenges and potential solutions include:

Pharmacokinetic Properties: Thiazole-containing compounds can sometimes suffer from poor solubility, metabolic instability, or rapid clearance. Future research must focus on optimizing the pharmacokinetic profile of the lead compounds through structural modifications. This includes strategies to enhance oral bioavailability and to reduce off-target toxicity. acs.org

Target Validation: While a compound may show activity in a biochemical assay, it is crucial to validate its proposed mechanism of action in a cellular and in vivo context. The use of the chemical biology probes described in the previous section will be instrumental in this regard.

Predictive Toxicology: Early assessment of potential toxicity is critical. In silico methods, coupled with in vitro assays using human cell lines, can help to identify potential liabilities before advancing a compound to in vivo studies. This can help to de-risk the drug development process and reduce the reliance on animal testing.

ChallengePotential SolutionResearch Focus
Poor SolubilityProdrug strategies, salt formationFormulation Science
Metabolic InstabilityDeuteration, blocking metabolic hot-spotsMedicinal Chemistry
Off-Target ToxicityIn silico screening, selectivity profilingComputational Toxicology

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.